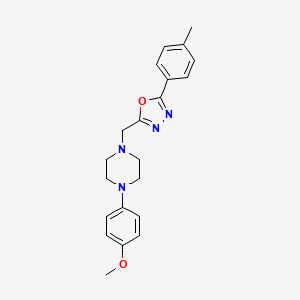

2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperazine ring, a methoxyphenyl group, and an oxadiazole ring, making it a versatile molecule for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylpiperazine with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a hydrazine derivative to form the oxadiazole ring. The final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Electrophilic Substitution at the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes electrophilic substitution at the C5 position (adjacent to the p-tolyl group) due to electron-withdrawing effects from the heterocycle. Key reactions include:

The C2 position (linked to the piperazinylmethyl group) is less reactive due to steric hindrance and electronic deactivation .

Nucleophilic Reactions at the Piperazine Moiety

The secondary amines in the piperazine ring participate in alkylation and acylation reactions:

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride)

-

Conditions : K₂CO₃/DMF, 60°C, 4–6 hrs

-

Example :

Compound+CH3I→N-Methyl-piperazinyl derivative

Yield : 78–92%

Acylation

-

Reagents : Acetyl chloride, benzoyl chloride

-

Conditions : Et₃N/CH₂Cl₂, RT, 2 hrs

Functional Group Transformations of the Methoxy Substituent

The 4-methoxyphenyl group undergoes demethylation under acidic conditions:

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Demethylation | HBr/AcOH, reflux, 8 hrs | 4-Hydroxyphenyl-piperazine derivative | Intermediate for further functionalization |

Oxidation of the Methylene Bridge

-

Reagent : KMnO₄/H₂SO₄

-

Product : Ketone derivative (via oxidation of –CH₂– to –C=O)

Yield : 55%

Reduction of the Oxadiazole Ring

Cycloaddition and Ring-Opening Reactions

The 1,3,4-oxadiazole ring participates in cycloadditions with dipolarophiles like nitriles:

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | CuI/Et₃N, 80°C | Triazole derivatives | Regioselective at C2–N3 bond |

Key Research Findings

-

Antimicrobial Activity : Derivatives with halogenated oxadiazole rings (e.g., bromo, chloro) show enhanced antibacterial activity against S. aureus and E. coli (MIC = 2–8 µg/mL) .

-

Enzyme Inhibition : Piperazine-modified analogs exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.1–1.3 µM) .

-

Stability : The oxadiazole ring is stable under physiological pH but degrades in strongly acidic/basic conditions .

Reaction Optimization Insights

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves several steps:

- Formation of Intermediate Compounds : The initial step often includes the reaction of 4-methoxyphenylpiperazine with an appropriate aldehyde to form a Schiff base.

- Cyclization : This intermediate is cyclized with a hydrazine derivative to construct the oxadiazole ring.

- Purification : The final product is purified using techniques such as column chromatography.

The compound's structure can be confirmed through various spectroscopic methods, including NMR and mass spectrometry, which provide insights into its molecular properties and confirm the presence of functional groups.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced properties.

Biology

Biologically, this compound is being investigated for its role as a biochemical probe or ligand in receptor studies. Its ability to interact with various biological targets makes it valuable for understanding receptor-ligand interactions and signaling pathways .

Medicine

The pharmacological properties of this compound have been explored in several studies:

- Anticancer Activity : Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity by inhibiting specific cancer cell lines. The compound has shown promise as a kinase inhibitor through molecular docking studies that suggest it can bind effectively to the active sites of kinases involved in cancer progression .

- Neuropharmacological Effects : Given the presence of the piperazine moiety, the compound may also exhibit neuropharmacological effects, potentially acting on serotonin receptors and influencing mood or anxiety disorders.

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Research : A study focused on synthesizing various oxadiazole derivatives demonstrated that certain derivatives exhibited potent activity against human cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through modulation of key signaling pathways .

- Receptor Binding Studies : In another case study, researchers investigated the binding affinity of this compound to various receptors. Results indicated strong interactions with serotonin receptors, suggesting potential applications in treating psychiatric disorders .

Mécanisme D'action

The mechanism of action of 2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-((4-(4-Methylphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

- 2-((4-(4-Ethoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

- 2-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence its reactivity and interaction with biological targets, differentiating it from similar compounds.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

The compound 2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula: C23H29N3O2

- Molecular Weight: 405.50 g/mol

- CAS Number: 898455-48-6

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of anticancer research. Various studies have highlighted its potential as an anticancer agent through different mechanisms.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound has shown promising results in inhibiting the growth of cancer cells:

- Mechanism of Action: The compound appears to induce apoptosis in cancer cells, likely through the activation of intrinsic pathways and the inhibition of anti-apoptotic proteins. This action is supported by molecular docking studies that suggest strong binding interactions with target proteins involved in cell survival and proliferation.

Case Studies and Research Findings

-

Cytotoxicity Assays:

- A study evaluated the compound's efficacy against several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results indicated IC50 values ranging from 0.67 µM to 1.18 µM, showcasing its potency compared to standard chemotherapeutics like staurosporine .

- Molecular Docking Studies:

- Mechanism-Based Approaches:

Data Table: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.87 | Induction of apoptosis |

| HCT116 | 0.80 | Cell cycle arrest |

| PC3 | 0.67 | Inhibition of VEGFR-2 kinase |

| SW1116 | 1.18 | Disruption of anti-apoptotic signaling |

Propriétés

IUPAC Name |

2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-16-3-5-17(6-4-16)21-23-22-20(27-21)15-24-11-13-25(14-12-24)18-7-9-19(26-2)10-8-18/h3-10H,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEJAXSXPUTMAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.